1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]-4-methylpiperidine;hydrochloride
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Overview
Description
1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]-4-methylpiperidine;hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxyphenoxy group and a butenyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]-4-methylpiperidine;hydrochloride typically involves the following steps:
Formation of the Butenyl Chain: The butenyl chain can be synthesized through a series of reactions starting from commercially available precursors. This may involve the use of Grignard reagents or other organometallic compounds to form the desired carbon-carbon bonds.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the methoxyphenoxy moiety.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions, often involving the use of amines and aldehydes or ketones.
Final Assembly and Hydrochloride Formation: The final step involves the coupling of the butenyl chain with the piperidine ring, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]-4-methylpiperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to form the corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halides, amines, or other nucleophiles in the presence of suitable solvents and catalysts.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]-4-methylpiperidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]-4-methylpiperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Shares a similar methoxyphenoxy group but differs in the overall structure and functional groups.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another compound with a methoxyphenyl group, used in different research contexts.
Uniqueness
1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]-4-methylpiperidine;hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]-4-methylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-15-8-11-18(12-9-15)10-3-4-13-20-17-7-5-6-16(14-17)19-2;/h3-7,14-15H,8-13H2,1-2H3;1H/b4-3+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXZIJPPQCLILT-BJILWQEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC=CCOC2=CC=CC(=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C/C=C/COC2=CC=CC(=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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